![molecular formula C28H27N5O4S B2401004 5-[(4-Tert-butylbenzyl)thio]-8,9-diméthoxy-2-(4-nitrophényl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 902433-48-1](/img/structure/B2401004.png)
5-[(4-Tert-butylbenzyl)thio]-8,9-diméthoxy-2-(4-nitrophényl)[1,2,4]triazolo[1,5-c]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that contains several functional groups and rings. It has a triazoloquinazoline core, which is a fused ring system containing a triazole ring and a quinazoline ring . The molecule also contains a tert-butylbenzylthio group, a nitrophenyl group, and two methoxy groups.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazoloquinazoline core could potentially be formed through a cyclization reaction . The other groups (tert-butylbenzylthio, nitrophenyl, and methoxy) would likely be introduced in separate reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline core is a fused ring system, which could potentially have aromatic character. The nitrophenyl group is a strong electron-withdrawing group, which could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. The nitro group is a strong electron-withdrawing group and could potentially undergo reduction reactions. The thioether group (in the tert-butylbenzylthio group) could potentially undergo oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple ring structures and polar functional groups could affect its solubility, melting point, and boiling point. These properties would need to be determined experimentally .Applications De Recherche Scientifique
Activité Antibactérienne
Les composés avec la structure [1,2,4]triazolo[1,5-c]quinazoline ont été trouvés posséder des bioactivités complètes, y compris des propriétés antibactériennes . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antibactériens.
Activité Antifongique
Semblable à ses propriétés antibactériennes, la structure [1,2,4]triazolo[1,5-c]quinazoline a également été associée à une activité antifongique . Cela ouvre des possibilités pour son utilisation dans les médicaments antifongiques.
Activité Anticancéreuse
La recherche a montré que les composés ayant une structure [1,2,4]triazolo[1,5-c]quinazoline possèdent des propriétés anticancéreuses potentielles . Cela suggère que notre composé pourrait être exploré pour son utilisation potentielle dans le traitement du cancer.
Activité Antivirale
La structure [1,2,4]triazolo[1,5-c]quinazoline a été associée à des propriétés antivirales . Cela indique que notre composé pourrait potentiellement être utilisé dans le développement de médicaments antiviraux.
Activité Anti-VIH
Une étude a montré que des composés avec un échafaudage triazoloquinazolinique, similaire à notre composé, ont été développés comme des agents anti-VIH puissants . Cela suggère des applications potentielles de notre composé dans le traitement du VIH.
Activité Antituberculeuse
La même étude a également suggéré que ces composés pourraient être efficaces contre la tuberculose . Cela indique une application potentielle de notre composé dans le traitement de la tuberculose.
Activité Antibactérienne
En plus de ce qui précède, le composé a également été développé comme un agent antibactérien basé sur une approche pharmacophore hybride . Cela suggère une autre application potentielle dans le domaine du développement de médicaments antibactériens.
Activité Antiproliférative
Des composés basés sur un échafaudage pyrazolo[3,4-d]pyrimidine similaire ont été évalués pour leur activité antiproliférative in vitro contre diverses lignées cellulaires cancéreuses . Cela suggère que notre composé pourrait potentiellement être utilisé dans le développement de médicaments antiprolifératifs.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-c]quinazolines, have been reported to exhibit diverse pharmacological activities . They have been associated with anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various biochemical pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit significant inhibitory activity .
Action Environment
It is known that environmental factors can significantly influence the action and stability of similar compounds .
Safety and Hazards
The safety and hazards associated with this compound would depend on its structure and properties. For example, if the compound is intended to be a drug, it would need to be tested for toxicity and side effects. Additionally, the compound could potentially be hazardous to handle due to the presence of the nitro group, which is associated with explosive compounds .
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include optimizing the synthesis process, investigating the compound’s reactivity, studying its physical and chemical properties, and testing its biological activity .
Analyse Biochimique
Biochemical Properties
It’s possible that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified .
Cellular Effects
It’s possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
It’s possible that there may be threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-28(2,3)19-10-6-17(7-11-19)16-38-27-29-22-15-24(37-5)23(36-4)14-21(22)26-30-25(31-32(26)27)18-8-12-20(13-9-18)33(34)35/h6-15H,16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADFNTQYVHGMBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)
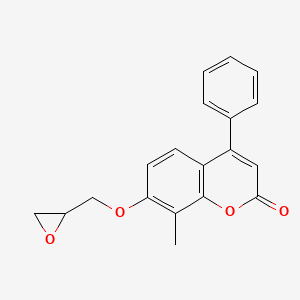
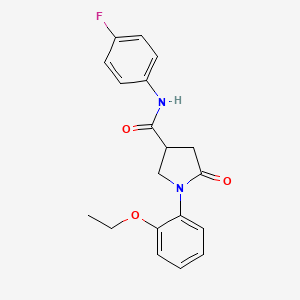
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2400926.png)
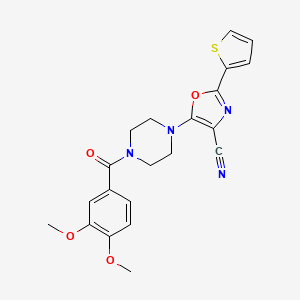
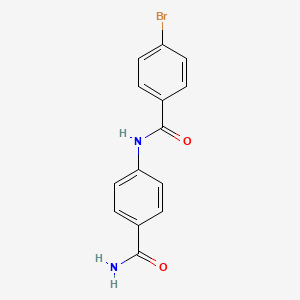

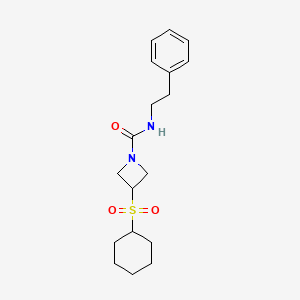
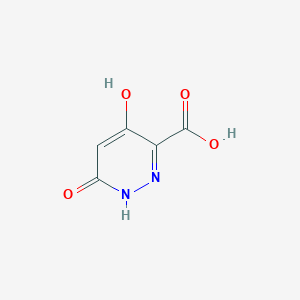
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2400939.png)

![4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2400941.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2400944.png)
